molecular formula C13H8ClFO3 B8398336 5-Chloro-2-(3-fluorophenoxy)benzoic acid

5-Chloro-2-(3-fluorophenoxy)benzoic acid

Cat. No.: B8398336
M. Wt: 266.65 g/mol
InChI Key: YVLNBCKHZPQXOX-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenoxy)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine atom at the 5-position and a 3-fluorophenoxy group at the 2-position of the aromatic ring. The fluorine and chlorine substituents influence its electronic properties, lipophilicity, and intermolecular interactions, making it a candidate for drug development and chemical synthesis. This article compares its structural, physicochemical, and biological properties with those of closely related analogs.

Properties

Molecular Formula

C13H8ClFO3

Molecular Weight

266.65 g/mol

IUPAC Name

5-chloro-2-(3-fluorophenoxy)benzoic acid

InChI

InChI=1S/C13H8ClFO3/c14-8-4-5-12(11(6-8)13(16)17)18-10-3-1-2-9(15)7-10/h1-7H,(H,16,17)

InChI Key

YVLNBCKHZPQXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include variations in halogen type, substituent position, and functional groups. Notable examples:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Source
5-Chloro-2-(3-fluorophenoxy)benzoic acid 5-Cl, 2-(3-F-C₆H₄O) C₁₃H₈ClFO₃ 278.65 - Target
5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid 5-Cl, 2-(3,4-Cl₂-C₆H₃CH₂O) C₁₄H₉Cl₃O₃ 331.58 62176-37-8
5-Chloro-2-[(4-fluorophenyl)amino]benzoic acid methyl ester 5-Cl, 2-(4-F-C₆H₄NH), methyl ester C₁₄H₁₁ClFNO₂ 295.70 -
4-((1S)-1-{[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino}ethyl)-benzoic acid 5-Cl, 2-(4-F-C₆H₄O), ethylamide C₂₂H₁₆ClFNO₄ 428.82 -
5-Chloro-2-(phenylthio)benzoic acid 5-Cl, 2-(C₆H₅S) C₁₃H₉ClO₂S 264.73 13421-01-7

Key Observations :

  • Halogen Effects : Chlorine atoms increase molecular weight and lipophilicity compared to fluorine. The dichlorophenyl analog (331.58 g/mol) is heavier than the target compound (278.65 g/mol) .
  • Substituent Position: Meta-fluorine (target) vs. para-fluorine () in phenoxy groups may alter steric and electronic interactions in biological systems .

Physicochemical Properties

Melting Points and Solubility:
  • 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid (3e): Melting point 227–230°C . The target compound’s melting point is likely lower due to fewer hydrogen-bonding groups.
  • Extraction Behavior : Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit higher distribution coefficients in organic phases, enhancing extractability .
Antimicrobial Activity:
  • Salicylanilide Benzoates: Compounds with 3,4-dichlorophenylcarbamoyl groups showed MIC ≥0.98 μmol/L against Gram-positive bacteria . The target’s 3-fluorophenoxy group may offer similar potency but with improved selectivity due to fluorine’s smaller size.
  • EP4 Receptor Antagonism: Analogs with para-fluorophenoxy groups () are potent in cancer treatment, suggesting positional sensitivity in receptor binding .
Enzyme Inhibition:
  • 5-α-Reductase Inhibition: 4-(Biphenyl-4-yloxy)-3-fluorobenzoic acid () demonstrates the importance of fluorophenoxy positioning for enzyme interaction .

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